ethyl 9Z-tetradecenoate

Description

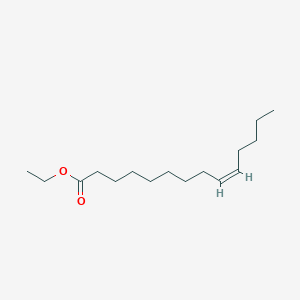

Ethyl 9Z-tetradecenoate (ethyl cis-9-tetradecenoate) is the ethyl ester of myristoleic acid (9Z-tetradecenoic acid), a monounsaturated omega-5 fatty acid. Structurally, it consists of a 14-carbon chain with a cis double bond at the 9th position and an ethyl ester group at the carboxyl terminus. Its molecular formula is C₁₆H₃₀O₂, with a molecular weight of 254.41 g/mol (inferred from its trans isomer in ).

Ethyl esters like this are commonly used in lipidomics research, industrial applications (e.g., lubricants), and pharmaceuticals due to their enhanced stability compared to free fatty acids.

Properties

IUPAC Name |

ethyl (Z)-tetradec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h7-8H,3-6,9-15H2,1-2H3/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEDZEIUAKXCCX-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24880-50-0 | |

| Record name | Ethyl myristoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 9Z-tetradecenoate can be synthesized through the esterification of 9-tetradecenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently. The product is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts, such as ion-exchange resins, can also improve the reaction rate and selectivity. Additionally, the implementation of advanced separation techniques, such as membrane filtration and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 9Z-tetradecenoate undergoes various chemical reactions, including:

Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Amines, thiols, Grignard reagents.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Amides, thioesters, alkylated products.

Scientific Research Applications

Biochemical Applications

Fatty Acid Derivative

Ethyl 9Z-tetradecenoate is a derivative of myristoleic acid, which is a monounsaturated fatty acid. Its structural properties allow it to serve as a model compound for studying lipid metabolism and fatty acid interactions within biological systems. Research indicates that such fatty acids can influence membrane fluidity and cellular signaling pathways, making them relevant in studies of cell biology and physiology .

Anti-Inflammatory Properties

Studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to modulate inflammatory responses in various animal models, indicating its potential use in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases . This application is particularly significant given the increasing interest in natural compounds for therapeutic purposes.

Pharmacological Applications

Potential Therapeutic Agent

this compound has been investigated for its potential therapeutic effects in managing metabolic disorders. Its role as a fatty acid ester suggests it may influence lipid profiles and glucose metabolism, making it a candidate for further research in diabetes management .

Drug Formulation

The compound's properties allow it to be used as an excipient in drug formulations. Its ability to enhance solubility and stability of certain pharmaceutical compounds can improve drug delivery systems, particularly for lipophilic drugs .

Material Science Applications

Cosmetic Industry

In the cosmetic sector, this compound is being explored as an ingredient in formulations due to its emollient properties. It can enhance skin feel and moisture retention, making it suitable for creams and lotions aimed at improving skin hydration .

UV Absorption and Protection

Research has indicated that this compound may function as a UV filter in sunscreens and other cosmetic products. Its ability to absorb UV radiation could help protect skin from sun damage, which is a growing concern in dermatology .

Case Study: Anti-Inflammatory Effects

A study examining the anti-inflammatory effects of this compound involved administering the compound to animal models with induced inflammation. Results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

Research on Metabolic Effects

In another study focusing on metabolic health, researchers evaluated the impact of this compound on lipid profiles in diabetic rats. The findings indicated improved lipid metabolism and reduced insulin resistance, highlighting its potential role in diabetes management .

Mechanism of Action

The mechanism of action of ethyl 9Z-tetradecenoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and permeability. The presence of the Z (cis) double bond in the aliphatic chain influences the compound’s ability to interact with enzymes involved in lipid metabolism. Additionally, this compound can modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues: Methyl, Isopropyl, and Cetyl Esters

Ethyl 9Z-tetradecenoate belongs to a broader class of fatty acid esters with variations in alkyl chain length, ester group, and double-bond configuration. Key analogues include:

Key Observations :

- Ester Group Impact : Smaller ester groups (methyl, ethyl) increase volatility and metabolic accessibility, while larger groups (cetyl) enhance lipid bilayer integration .

- Concentration Variability: Mthis compound concentrations in metabolomic studies (e.g., 6,935,348–8,279,253 arbitrary units in ) suggest substrate-dependent biosynthesis, as seen in insect-rearing experiments (1.11–39.10 μg/g in ) .

Stereoisomer: Ethyl 9E-Tetradecenoate

provides data for its trans isomer:

- Molecular Weight : 254.41 g/mol (identical to cis form).

- Physicochemical Differences : Trans isomers typically have higher melting points and reduced biological activity due to rigid, linear structures.

Functional Implications :

Chain-Length Variants: Ethyl 9Z-Hexadecenoate

Ethyl 9Z-hexadecenoate (CAS 56219-10-4, C₁₈H₃₄O₂, 282.46 g/mol) extends the carbon chain to 16 (). Differences include:

- Lipid Number: C16:1 (vs. C14:1 for tetradecenoate).

- Applications : Used as a reference standard in lipidomics; longer chains may alter binding affinity to lipid transporters.

Biological Activity

Ethyl 9Z-tetradecenoate, also known as ethyl myristoleate, is a fatty acid ester with the molecular formula CHO and a molecular weight of 254.41 g/mol. It is recognized for its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- CAS Number : 24880-50-0

- Molecular Structure : this compound is characterized by a long carbon chain with a cis double bond at the ninth carbon position.

- Synonyms : Ethyl (9Z)-tetradecenoate, Ethyl cis-9-tetradecenoate.

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. A study demonstrated that treatment with ethyl myristoleate reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting a potential role in managing inflammatory diseases .

Antimicrobial Properties

In addition to its anti-inflammatory effects, this compound exhibits antimicrobial activity. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

-

Case Study on Inflammatory Bowel Disease (IBD) :

A clinical trial involving patients with IBD indicated that supplementation with this compound resulted in significant improvements in clinical symptoms and a reduction in inflammatory markers. Patients reported decreased abdominal pain and improved bowel function over a six-month period . -

Study on Wound Healing :

Another study focused on the application of ethyl myristoleate in wound healing models. Results showed enhanced wound closure rates and improved tissue regeneration in animal models treated with this compound compared to controls .

Table 1: Biological Activities of this compound

Table 2: Chemical Composition Analysis

| Compound | Match Factor (%) | Area (%) |

|---|---|---|

| This compound | 95.8 | 5.38 |

| Methyl tetradecanoate | 97.5 | 2.61 |

| Methyl hexadecanoate | 98.6 | 14.45 |

| Methyl octadecanoate | 96.8 | 13.58 |

| Ethyl (9E,12E)-octadeca-9,12-dienoate | 98.8 | 28.61 |

The biological activities of this compound can be attributed to its ability to modulate lipid metabolism and influence cellular signaling pathways involved in inflammation and immune response:

- Lipid Metabolism : Ethyl myristoleate may alter fatty acid profiles within cell membranes, enhancing membrane fluidity and function.

- Cytokine Modulation : By inhibiting key inflammatory cytokines, it helps mitigate chronic inflammation associated with various diseases.

Q & A

Q. What are the established methods for synthesizing ethyl 9Z-tetradecenoate in laboratory settings?

this compound is typically synthesized via esterification of 9Z-tetradecenoic acid with ethanol, using acid catalysts like sulfuric acid or immobilized lipases for stereoselective control. Reaction conditions (e.g., temperature, solvent polarity, and inert atmospheres) must be optimized to minimize isomerization of the Z-configured double bond. Purification often involves fractional distillation or column chromatography to isolate the ester from unreacted acids/alcohols .

Q. What spectroscopic techniques are commonly employed to confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Z-configuration of the double bond (δ 5.3–5.4 ppm for olefinic protons) and ester carbonyl signals (δ 170–175 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight validation and purity assessment, while Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) .

Q. How can researchers ensure accurate quantification of this compound in complex mixtures using chromatographic techniques?

Internal standards (e.g., deuterated analogs) and calibration curves with known concentrations are essential for GC or High-Performance Liquid Chromatography (HPLC). Matrix-matched standards should be used to account for matrix effects in biological or environmental samples .

Q. What are the key considerations when handling and storing this compound to prevent degradation?

Store under inert atmospheres (argon/nitrogen) at –20°C to avoid oxidation of the double bond. Use amber vials to limit photodegradation. Regular purity checks via GC or thin-layer chromatography (TLC) are recommended .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound across studies?

Systematic validation under controlled conditions (e.g., standardized pressure for boiling point measurements) is critical. Cross-reference data from authoritative databases like ChemIDplus or EPA DSSTox, and report experimental parameters (e.g., solvent purity, instrumentation calibration) to enhance reproducibility .

Q. What strategies are recommended for optimizing the stereoselective synthesis of this compound to minimize isomerization?

Use low-temperature reaction conditions, radical scavengers (e.g., BHT), and immobilized lipases (e.g., Candida antarctica lipase B) to preserve the Z-configuration. Monitor reaction progress via TLC or real-time NMR to terminate reactions before side-product formation .

Q. What computational methods are suitable for modeling the conformational behavior of this compound in different solvent environments?

Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) and Density Functional Theory (DFT) calculations can predict solvent interactions and conformational stability. Solvent parameters (e.g., dielectric constant) must be included to model polarity effects .

Q. How should researchers design experiments to investigate the biological activity of this compound while ensuring reproducibility?

Employ standardized bioassays (e.g., dose-response curves in cell cultures) with positive/negative controls. Document solvent vehicles (e.g., DMSO concentration) and use triple-independent replicates. Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Q. What interdisciplinary approaches are effective in elucidating the ecological roles of this compound as a semiochemical?

Combine field sampling (e.g., insect pheromone traps) with analytical chemistry (GC-MS for identification) and electrophysiological assays (e.g., electroantennography). Collaborative studies with entomologists and organic chemists enhance mechanistic insights .

Q. How can contradictions in the literature regarding the catalytic efficiency of this compound in esterification reactions be resolved?

Conduct meta-analyses of kinetic data (e.g., turnover frequency, activation energy) while controlling for variables like catalyst loading and solvent polarity. Collaborative round-robin experiments across labs can identify methodological inconsistencies .

Methodological and Ethical Considerations

- Data Validation : Use statistical tools (e.g., ANOVA, t-tests) to assess significance and report confidence intervals. Consult with statisticians during experimental design to ensure power analysis aligns with sample size .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

- Citation Practices : Follow ACS or IUPAC guidelines for chemical nomenclature and cite primary sources (e.g., peer-reviewed journals) over commercial databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.